molecular formula C21H19N3O4 B7059530 N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide

N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide

Cat. No.: B7059530
M. Wt: 377.4 g/mol
InChI Key: HWRSYKBDCFMOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide is a complex organic compound that features a unique structure combining a benzodioxin moiety with pyridine and pyridone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate is then reacted with pyridine derivatives under controlled conditions to form the desired compound.

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl intermediate

      Reagents: Catechol, ethylene glycol, acid catalyst.

      Conditions: Reflux in the presence of an acid catalyst to form the benzodioxin ring.

  • Step 2: Formation of the pyridine derivative

      Reagents: Pyridine-2-carboxylic acid, thionyl chloride.

      Conditions: Reflux to form the acid chloride, followed by reaction with the benzodioxin intermediate.

  • Step 3: Coupling with 2-oxopyridin-1-yl propanamide

      Reagents: 2-oxopyridin-1-yl propanamide, coupling agents like EDCI or DCC.

      Conditions: Room temperature to mild heating, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Aqueous or organic solvents, room temperature to reflux.

  • Reduction: : Reduction of the pyridine ring can yield dihydropyridine derivatives.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents, low temperatures.

    • Reagents: Halogens, sulfonyl chlorides.

      Conditions: Room temperature to mild heating, in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated or sulfonated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The pyridine and pyridone groups can further enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 2,3-dihydro-1,4-benzodioxin-6-yl)pyridine
  • N-(2-oxopyridin-1-yl)propanamide

Uniqueness

N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide is unique due to its combination of benzodioxin, pyridine, and pyridone moieties This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds

Properties

IUPAC Name

N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(9-11-24-10-2-1-6-21(24)26)23-19-5-3-4-16(22-19)15-7-8-17-18(14-15)28-13-12-27-17/h1-8,10,14H,9,11-13H2,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRSYKBDCFMOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=CC=C3)NC(=O)CCN4C=CC=CC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.